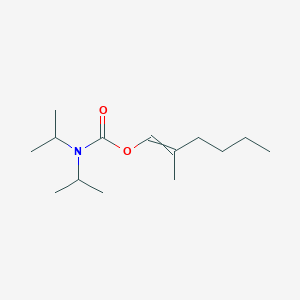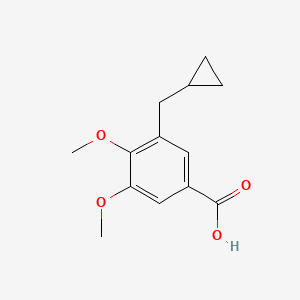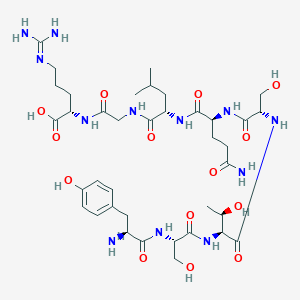![molecular formula C17H16N4O2S B12604740 5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione CAS No. 648449-86-9](/img/structure/B12604740.png)
5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione is a heterocyclic compound that has garnered interest due to its diverse biological activities. This compound features a thiazolidine-2,4-dione scaffold, which is known for its presence in various pharmacologically active molecules. The incorporation of the quinazoline and piperidine moieties further enhances its potential for therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione typically involves the condensation of a quinazoline derivative with a thiazolidine-2,4-dione precursor. One common method includes the reaction of 4-(Piperidin-1-yl)quinazoline-6-carbaldehyde with thiazolidine-2,4-dione in the presence of a suitable base, such as piperidine, under reflux conditions . The reaction mixture is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific conditions like elevated temperatures or microwave irradiation.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Functionalized derivatives with diverse biological activities
科学的研究の応用
5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione has been explored for its potential in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Utilized in the design of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets. The thiazolidine-2,4-dione moiety is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating glucose and lipid metabolism . Additionally, the quinazoline and piperidine groups may interact with specific enzymes or receptors, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
2-(4-(Piperidin-1-yl)quinazolin-6-yl)acetic acid hydrochloride: Shares the quinazoline and piperidine moieties but differs in the acetic acid group.
5-{[4-(Morpholin-4-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione: Similar structure with a morpholine group instead of piperidine.
Uniqueness
5-{[4-(Piperidin-1-yl)quinazolin-6-yl]methylidene}-1,3-thiazolidine-2,4-dione stands out due to its unique combination of the thiazolidine-2,4-dione scaffold with the quinazoline and piperidine moieties. This structural arrangement imparts distinct biological activities and potential therapeutic applications, making it a valuable compound for further research and development.
特性
CAS番号 |
648449-86-9 |
|---|---|
分子式 |
C17H16N4O2S |
分子量 |
340.4 g/mol |
IUPAC名 |
5-[(4-piperidin-1-ylquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N4O2S/c22-16-14(24-17(23)20-16)9-11-4-5-13-12(8-11)15(19-10-18-13)21-6-2-1-3-7-21/h4-5,8-10H,1-3,6-7H2,(H,20,22,23) |
InChIキー |
CGQVYNCGTTUTCA-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=C(C=C3)C=C4C(=O)NC(=O)S4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


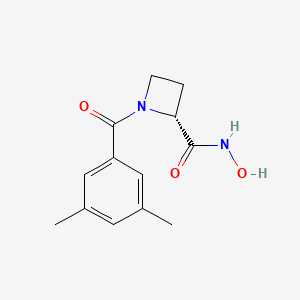
![{4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol](/img/structure/B12604669.png)
![{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane](/img/structure/B12604673.png)
![4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one](/img/structure/B12604674.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12604687.png)
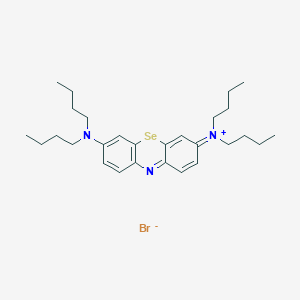
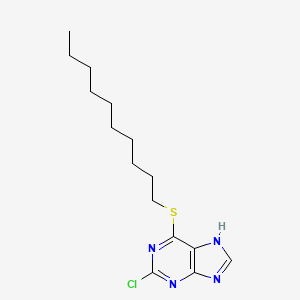
![6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol](/img/structure/B12604720.png)
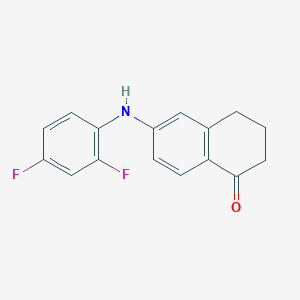
![1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one](/img/structure/B12604727.png)
![2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B12604731.png)
